In-Depth Spectroscopic Analysis of C.I. Acid Black 132: A Technical Guide

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Compound of Interest		
Compound Name:	C.I. Acid Black 132	
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This technical guide provides a comprehensive spectroscopic analysis of **C.I. Acid Black 132**, a premetallized 1:2 chromium(III)-azo complex dye. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this dye in their work. This guide details the ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic properties of **C.I. Acid Black 132**, offering both established data and predictive analysis based on its chemical structure.

C.I. Acid Black 132, with the molecular formula C₄₃H₂₇CrN₆Na₂O₈S and a molecular weight of 885.8 g/mol , is valued for its deep black shade and high fastness properties.[1] A thorough understanding of its spectroscopic characteristics is essential for quality control, stability studies, and the development of analytical methods.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from UV-Vis, IR, and NMR spectroscopic analyses of **C.I. Acid Black 132**.

Table 1: UV-Vis Spectroscopic Data

Parameter	Value	Solvent
λmax (Maximum Absorption Wavelength)	580 nm	Water



Table 2: Predicted Infrared (IR) Absorption Frequencies

Note: These are predicted frequencies based on the known functional groups in the **C.I. Acid Black 132** structure. Experimental values may vary slightly.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3100-3000	C-H Stretch	Aromatic Rings	Medium
1600-1585, 1500- 1400	C=C Stretch	Aromatic Rings	Medium-Strong
1458-1555	-N=N- Stretch	Azo Group	Medium
1372-1335, 1195- 1168	S=O Asymmetric & Symmetric Stretch	Sulfonate Group (- SO ₃ -)	Strong
~1240	C-O Stretch	Aryl Ether	Medium
900-675	C-H Out-of-Plane Bend	Aromatic Rings	Strong

Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

Important Note on NMR Analysis: **C.I. Acid Black 132** is a chromium(III) complex. As Cr(III) is a paramagnetic species, it is expected to cause significant broadening of NMR signals.[2][3] Consequently, obtaining high-resolution ¹H or ¹³C NMR spectra under standard conditions is highly challenging, and the signals may be undetectable. The following chemical shifts are predicted for the diamagnetic organic ligands of the complex and are provided for theoretical reference.

¹ H NMR	Predicted Chemical Shift (δ, ppm)
Aromatic Protons	6.5 - 8.0
Methoxy Protons (-OCH₃)	~3.8 - 4.0



¹³ C NMR	Predicted Chemical Shift (δ, ppm)
Aromatic Carbons	120 - 150
Methoxy Carbon (-OCH₃)	~55 - 60

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **C.I. Acid Black 132** are provided below. These protocols are based on established practices for the analysis of azo dyes.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of **C.I. Acid Black 132** in an aqueous solution.

Materials and Equipment:

- C.I. Acid Black 132
- Deionized water
- Volumetric flasks
- Pipettes
- UV-Vis spectrophotometer
- · Quartz cuvettes

Procedure:

- Preparation of Stock Solution: Accurately weigh approximately 10 mg of C.I. Acid Black 132 and dissolve it in 100 mL of deionized water in a volumetric flask to create a stock solution.
- Preparation of Working Solution: Dilute the stock solution with deionized water to a concentration that yields an absorbance reading in the optimal range of the



spectrophotometer (typically 0.2-1.0 AU). A common concentration for analysis is around 5 x 10^{-5} M.

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the scanning range from 250 to 700 nm.
- Blank Measurement: Fill a quartz cuvette with deionized water and use it as a blank to zero the absorbance of the instrument.
- Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.
- Data Acquisition: Initiate the scan to record the absorbance spectrum of the solution.
- Data Analysis: Identify the wavelength corresponding to the highest absorbance peak, which
 is the λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present in **C.I. Acid Black 132**.

Materials and Equipment:

- C.I. Acid Black 132 (dry, finely ground)
- Spectroscopic grade Potassium Bromide (KBr)
- FT-IR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory
- Agate mortar and pestle

Procedure (KBr Pellet Method):

 Sample Preparation: Mix a small amount of the dried C.I. Acid Black 132 sample with KBr in a ratio of approximately 1:100 (sample:KBr). Grind the mixture thoroughly in an agate mortar and pestle to ensure a homogenous powder.



- Pellet Formation: Place the powdered mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.
- Background Spectrum: Place the KBr pellet holder (empty) in the FT-IR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and assign the characteristic absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the organic ligand structure of **C.I. Acid Black 132**, with the understanding of the challenges due to paramagnetism.

Materials and Equipment:

- C.I. Acid Black 132
- Deuterated solvent (e.g., Deuterium Oxide D₂O, or DMSO-d₆)
- NMR spectrometer
- 5 mm NMR tubes

Procedure:

- Sample Preparation: Dissolve an appropriate amount of C.I. Acid Black 132 in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For ¹H NMR, 5-25 mg is typically required, while ¹³C NMR may require 50-100 mg for diamagnetic samples. Due to the paramagnetic nature of this compound, a higher concentration may be attempted, but signal detection is not guaranteed.
- Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

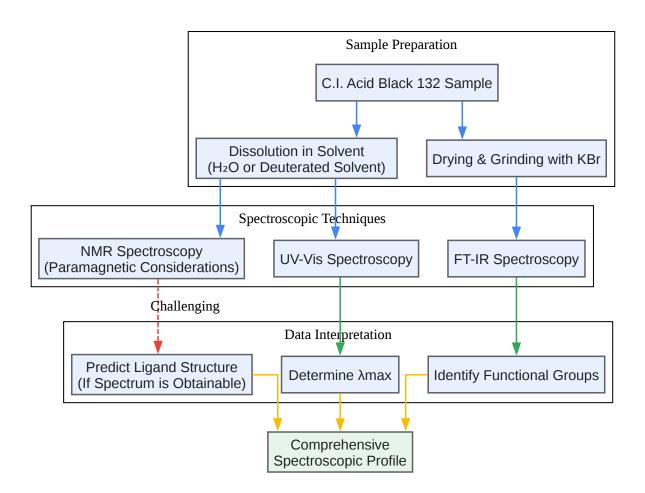


- Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The spectrometer's
 magnetic field is then "locked" onto the deuterium signal of the solvent and "shimmed" to
 optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Due to the expected severe peak broadening, a large number of scans may be necessary to improve the signal-to-noise ratio.
 Specialized NMR techniques for paramagnetic molecules may be required.
- Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). If signals are observable, they can be integrated and their chemical shifts (δ) in parts per million (ppm) can be determined relative to a reference standard.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **C.I. Acid Black 132**.





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Caption: Workflow for the Spectroscopic Analysis of C.I. Acid Black 132.

This guide serves as a foundational resource for the spectroscopic characterization of **C.I. Acid Black 132**. The provided data and protocols will aid in the accurate identification and quantification of this dye in various applications.

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References

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